![molecular formula C17H17NO4 B353027 3-[3-(2-metoxifenoxi)propil]-1,3-benzoxazol-2(3H)-ona CAS No. 838812-58-1](/img/structure/B353027.png)
3-[3-(2-metoxifenoxi)propil]-1,3-benzoxazol-2(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one” is also known as Methocarbamol . It is a white to off-white solid and is used as a medication . It has the molecular formula C11H15NO5 .
Molecular Structure Analysis
The molecular structure of Methocarbamol can be represented as a 2D Mol file . The IUPAC Standard InChIKey for Methocarbamol is GNXFOGHNGIVQEH-UHFFFAOYSA-N .Mecanismo De Acción
The mechanism of action of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has anti-inflammatory and analgesic effects. It has been reported to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. In addition, this compound has been shown to have anti-cancer and anti-viral activities. It has been reported to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one in lab experiments is its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities, as well as its use as a fluorescent probe for detecting metal ions. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one. One direction is to further investigate its mechanism of action and its potential applications in medicine, materials science, and agriculture. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound. In addition, future studies could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments and potential applications.
Métodos De Síntesis
The synthesis of 3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one has been reported in the literature using different methods. One of the methods involves the reaction between 2-methoxyphenol and 3-bromo-1-propanol in the presence of sodium hydride to obtain 3-(2-methoxyphenoxy)propyl bromide. The bromide is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product. Another method involves the reaction between 2-methoxyphenol and 3-chloropropionyl chloride in the presence of triethylamine to obtain the intermediate, which is then reacted with 2-aminophenol in the presence of potassium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Desarrollo de Agentes Anticancerígenos
Este compuesto ha mostrado potencial en la investigación farmacéutica, particularmente en el desarrollo de agentes anticancerígenos. La estructura de los compuestos relacionados se ha establecido mediante análisis espectroscópicos y enfoques computacionales, incluyendo acoplamiento molecular y simulación de dinámica molecular, para explorar su potencia contra el cáncer, como el cáncer de mama . Por extensión, “3-[3-(2-metoxifenoxi)propil]-1,3-benzoxazol-2(3H)-ona” podría sintetizarse y probarse para determinar su actividad citotóxica contra líneas celulares de cáncer.
Síntesis Orgánica: Catálisis
En química orgánica, este compuesto podría utilizarse en el estudio de nuevos protocolos catalíticos para la síntesis de compuestos orgánicos. El uso de compuestos relacionados en reacciones de adición de Michael a las calconas se ha documentado, siendo un paso clave en la síntesis de compuestos bioactivos . Esto sugiere que nuestro compuesto de interés podría servir como precursor o intermedio en la síntesis de moléculas farmacológicamente activas.
Propiedades
IUPAC Name |
3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-20-15-9-4-5-10-16(15)21-12-6-11-18-13-7-2-3-8-14(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDYUTAFIGQNOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B352947.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
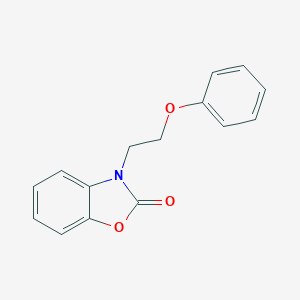
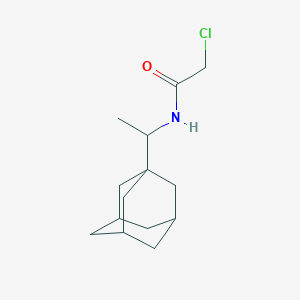
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybenzohydrazide](/img/structure/B352969.png)
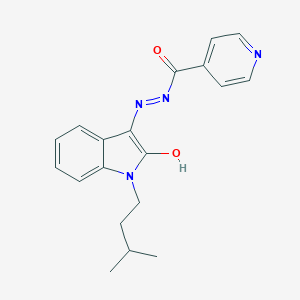
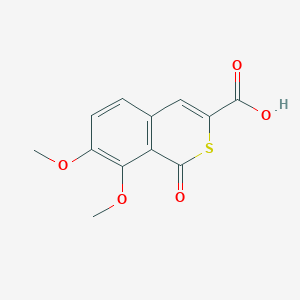
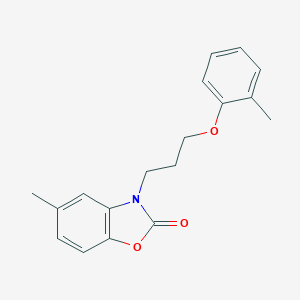
![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)